molecular formula C12H11BrN2O2 B1375117 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375471-47-8

1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375117
CAS No.: 1375471-47-8
M. Wt: 295.13 g/mol
InChI Key: PWPWINWBAFILCG-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3-methyl group at position 3 and a 3-bromophenylmethyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₁BrN₂O₂, with a molecular weight of 311.14 g/mol .

This suggests that the target compound could be synthesized using similar methodologies .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPWINWBAFILCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166280
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-47-8
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against various cancer cell lines, including A549 lung cancer cells. These compounds induce apoptosis, making them potential candidates for cancer therapy .

Antifungal Properties

The compound has been investigated for its antifungal activities. It acts as a precursor in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration. This mechanism has led to the development of several commercial fungicides effective against major crop diseases .

Fungicide Development

The pyrazole carboxylic acid derivatives are used in agricultural chemistry as intermediates for developing fungicides. These fungicides are particularly effective against pathogens like Alternaria species, which are responsible for significant crop losses. The efficacy of these compounds is attributed to their ability to disrupt fungal metabolic pathways .

Study 1: Anticancer Efficacy

A study published in Bioorganic and Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxicity against A549 cells with IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency and selectivity .

Study 2: Antifungal Activity

Another study evaluated the antifungal activity of synthesized pyrazole carboxamides against Rhizoctonia solani, a common plant pathogen. The results showed that specific derivatives demonstrated superior antifungal activity compared to traditional fungicides, indicating their potential as new agricultural treatments .

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities
Target Compound 3-bromophenylmethyl, 3-methyl C₁₂H₁₁BrN₂O₂ 311.14 High lipophilicity (Br)
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-cyanobenzyl, 3-methyl C₁₃H₁₁N₃O₂ 241.25 Polar cyanide group enhances solubility
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenyl C₁₇H₁₁N₃O₄ 321.29 Antioxidant, anti-inflammatory (IC₅₀ ~10–20 μM)
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 3-CF₃-benzyl, 6-methyl C₁₃H₁₁F₃N₂O₂ 296.24 Anti-proliferative (prostate cancer, IC₅₀ ~5 μM)
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 3-methoxyphenyl C₁₁H₁₀N₂O₃ 218.21 Electron-donating methoxy group improves stability

Key Observations :

  • Halogen vs. Polar Groups : The bromine in the target compound increases lipophilicity compared to polar groups like cyanide (C≡N) or methoxy (OCH₃) in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Trifluoromethyl vs.
  • Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound (pKa ~4–5) increases acidity and hydrogen-bonding capacity compared to aldehyde derivatives (e.g., ), which may alter receptor binding .

Biological Activity

1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS Number 1153371-57-3
IUPAC Name 1-(3-Bromobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Appearance Powder

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The synthesis route may include the bromination of phenyl rings followed by condensation reactions with pyrazole derivatives to form the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer)
    • IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer)
    • IC50 values ranged from 4.98 to 14.65 μM.

These findings suggest that the compound could act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and modulation of cell cycle progression. For instance, studies indicated that at concentrations as low as 1.0 μM, the compound could induce morphological changes in cancer cells and enhance caspase-3 activity, a key marker of apoptosis .

Other Biological Activities

Beyond its anticancer properties, compounds containing the pyrazole moiety have been reported to exhibit various pharmacological activities:

  • Anti-inflammatory
  • Antibacterial
  • Antiviral

These activities are attributed to the ability of pyrazole derivatives to interact with multiple biological targets, including enzymes and receptors involved in disease pathways .

Study on Anticancer Properties

In a recent study focusing on a series of pyrazole derivatives, including our compound of interest, researchers conducted extensive in vitro testing against several cancer cell lines. The results demonstrated not only cytotoxicity but also selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index for further development .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the interaction between this compound and various protein targets associated with cancer progression. These studies support the hypothesis that this compound can effectively bind to active sites within these proteins, potentially inhibiting their function .

Q & A

Q. What are the common synthetic routes for 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : Reacting 3-bromobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate under reflux to form the pyrazole ring.

Ester Hydrolysis : Converting the ester group to a carboxylic acid using aqueous NaOH or HCl.

Key factors affecting yield include:

  • Temperature : Cyclization at 80–100°C improves ring closure efficiency .
  • Catalyst : Use of K₂CO₃ in nucleophilic substitution steps enhances regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization kinetics .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-bromophenyl group; pyrazole protons at δ 6.5–7.0 ppm) .
  • IR : Carboxylic acid C=O stretch appears at ~1700 cm⁻¹; pyrazole ring vibrations at ~1550 cm⁻¹ .
  • HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion confirmation .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

  • High Solubility : In DMSO (>50 mg/mL) and DMF due to polar carboxylic acid and aromatic groups.
  • Low Solubility : In water (<1 mg/mL) and hexane, requiring sonication or heating for dispersion .
  • Stability : Stable in acidic/basic aqueous solutions (pH 2–10) for 24 hours but degrades under prolonged UV exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact its biological activity, such as anti-proliferative effects?

Methodological Answer:

  • Bromine vs. Trifluoromethyl : The 3-bromophenyl group enhances lipophilicity and target binding (e.g., mTOR inhibition) compared to trifluoromethyl analogs, as shown in prostate cancer cell assays (IC₅₀ reduction from 12 μM to 8 μM) .
  • Methyl Group : The 3-methyl substituent on the pyrazole ring stabilizes π-π stacking with kinase active sites, confirmed via molecular docking .

Q. What computational strategies are employed to predict reactivity and regioselectivity in derivatives?

Methodological Answer:

  • DFT Calculations : Optimize transition states for cyclization steps to predict regioselectivity (e.g., favoring N1-substitution over N2) .
  • MD Simulations : Assess binding affinity to biological targets (e.g., autophagy-related proteins) using AMBER force fields .
  • ADMET Prediction : Tools like SwissADME evaluate logP (2.5–3.0) and BBB permeability for drug-likeness .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to distinguish overlapping aromatic signals. For example, NOESY can confirm spatial proximity between the benzyl and pyrazole protons .
  • Mass Spectrometry Anomalies : Isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) validate molecular identity; HRMS resolves ambiguous fragments .
  • X-ray Crystallography : Resolve regiochemistry disputes by determining crystal structures (e.g., CCDC deposition for bond-length analysis) .

Q. What are the best practices for evaluating stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for carboxylic acid esterification or decarboxylation .
  • Light Sensitivity : Use amber vials and argon blankets to prevent photodegradation, verified by UV-vis spectroscopy .
  • Freeze-Thaw Stability : Conduct 3 cycles (-20°C to 25°C) to assess aggregation via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

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